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Compound of Interest

Compound Name: LAS195319

Cat. No.: B608472 Get Quote

Technical Support Center: LAS195319
Disclaimer: There is no publicly available information for a compound designated

"LAS195319." This technical support guide has been developed for a hypothetical

Lysophosphatidic Acid Receptor 1 (LPAR1) antagonist, herein named LAS195319. The

potential side effects and mitigation strategies described are based on the known class effects

and preclinical data of other LPAR1 antagonists.[1][2][3][4]

Frequently Asked Questions (FAQs)
Q1: What is LAS195319 and what is its mechanism of action?

A1: LAS195319 is a potent, selective, small molecule antagonist of the Lysophosphatidic Acid

Receptor 1 (LPAR1). LPAR1 is a G protein-coupled receptor (GPCR) that, when activated by

its ligand lysophosphatidic acid (LPA), mediates a variety of cellular responses including cell

proliferation, migration, and survival.[5][6][7] In pathological conditions such as fibrosis, the

LPA-LPAR1 signaling axis is often dysregulated.[7][8] LAS195319 works by binding to LPAR1

and competitively inhibiting its activation by LPA, thereby blocking downstream signaling

cascades implicated in fibrotic diseases.[7]

Q2: What are the intended therapeutic applications of LAS195319 in animal studies?

A2: LAS195319 is primarily investigated for its anti-fibrotic potential in various organ systems,

including the lungs, liver, and kidneys.[7] Animal models of fibrosis, such as bleomycin-induced
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pulmonary fibrosis, are commonly used to evaluate the efficacy of LPAR1 antagonists like

LAS195319.[9]

Q3: How should LAS195319 be stored and reconstituted?

A3: LAS195319 is supplied as a lyophilized powder and should be stored at -20°C. For in vivo

studies, it is typically reconstituted in a vehicle such as 0.5% (w/v) methylcellulose. The

reconstituted solution should be prepared fresh daily. Please refer to the specific batch's

Certificate of Analysis for detailed instructions.

Q4: Are there any known class-specific side effects of LPAR1 antagonists I should be aware

of?

A4: While LPAR1 antagonism itself is the intended therapeutic action, some compounds in this

class have been associated with off-target effects in preclinical and clinical studies. Notably,

hepatobiliary toxicity was observed with the first-generation LPAR1 antagonist, BMS-986020,

which was determined to be unrelated to LPAR1 antagonism but rather due to inhibition of bile

acid transporters.[1][2][3][4] Therefore, careful monitoring of liver function is recommended

during in vivo studies with any new LPAR1 antagonist.

Troubleshooting Guides
Issue: Unexpected Hepatobiliary Abnormalities
Observed in Animal Studies
This guide provides a structured approach to identifying, characterizing, and mitigating

potential hepatobiliary side effects during preclinical studies with LAS195319.

1. Initial Observation & Confirmation

Symptom: Animals treated with LAS195319 exhibit signs of distress, such as weight loss,

lethargy, or abdominal swelling. Routine serology reveals elevated liver enzymes.

Action: Immediately collect blood samples from a subset of affected and control animals for a

comprehensive liver function panel.

2. Biomarker Analysis
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Question: Are the observed elevations in liver enzymes statistically significant and dose-

dependent?

Methodology: Measure key serum biomarkers of liver injury.

Hepatocellular Injury: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).

Cholestasis: Alkaline Phosphatase (ALP), Total Bilirubin (TBIL).

Bile Acid Homeostasis: Total Bile Acids (TBA).

Data Interpretation: Compare the results against a vehicle-treated control group. A dose-

dependent increase in these markers is suggestive of a compound-related effect.

Data Presentation: Hypothetical Liver Function Data in a 14-Day Rodent Study

Parameter
Vehicle
Control

LAS195319 (10
mg/kg)

LAS195319 (30
mg/kg)

LAS195319
(100 mg/kg)

ALT (U/L) 45 ± 8 52 ± 10 150 ± 25 450 ± 60**

AST (U/L) 60 ± 12 75 ± 15 220 ± 30 610 ± 85

ALP (U/L) 150 ± 20 180 ± 25 400 ± 45* 850 ± 110

TBA (µmol/L) 8 ± 3 12 ± 4 45 ± 11 120 ± 22**

p<0.05, **p<0.01

vs. Vehicle

Control. Data are

presented as

mean ± SD.

3. Histopathological Examination

Question: Is there microscopic evidence of liver damage?

Methodology: At the study endpoint, collect liver tissue for histopathological analysis. Tissues

should be fixed in 10% neutral buffered formalin, processed, and stained with Hematoxylin
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and Eosin (H&E).

Key Pathological Findings to Assess:

Hepatocellular necrosis or apoptosis

Bile duct hyperplasia

Cholestasis (bile plugs in canaliculi)

Inflammatory cell infiltration

4. Potential Mitigation Strategies

Hypothesis: The observed hepatotoxicity may be due to off-target inhibition of bile acid

transporters, similar to previously studied LPAR1 antagonists.[1][3] Co-administration of a

compound that promotes bile flow or protects hepatocytes could mitigate this effect.

Experimental Approach: In a follow-up study, administer LAS195319 with and without a

potential mitigating agent, such as Ursodeoxycholic Acid (UDCA), a hydrophilic bile acid

known to have cytoprotective and choleretic effects.

Data Presentation: Hypothetical Effect of a Mitigating Agent (MA) on Liver Biomarkers

Parameter Vehicle Control
LAS195319 (100
mg/kg)

LAS195319 (100
mg/kg) + MA (50
mg/kg)

ALT (U/L) 42 ± 9 465 ± 55 180 ± 30#

ALP (U/L) 155 ± 22 870 ± 120 350 ± 40#

TBA (µmol/L) 9 ± 2 125 ± 25 55 ± 15#

#p<0.01 vs.

LAS195319 alone.

Data are presented as

mean ± SD.
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Experimental Protocols
Protocol 1: Serum Biomarker Analysis for Liver Function in Rodents

Blood Collection: Collect whole blood via cardiac puncture (terminal procedure) or tail vein

sampling into serum separator tubes.

Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at

2,000 x g for 10 minutes at 4°C.

Serum Extraction: Carefully aspirate the supernatant (serum) and transfer to a clean

microcentrifuge tube.

Analysis: Use a veterinary clinical chemistry analyzer or commercially available ELISA kits to

quantify ALT, AST, ALP, and Total Bile Acids according to the manufacturer's instructions.

Data Normalization: Ensure all measurements are compared to a concurrently run vehicle

control group to account for baseline variability.

Protocol 2: Liver Tissue Collection and Histopathology

Euthanasia and Perfusion: Euthanize the animal according to approved institutional

guidelines. Perform a cardiac perfusion with ice-cold phosphate-buffered saline (PBS) to

remove blood from the liver.

Tissue Dissection: Carefully dissect the entire liver. Note any macroscopic abnormalities

(color, texture, nodules).

Sectioning: Take representative sections from each lobe of the liver. The sections should be

no more than 5 mm thick.

Fixation: Immediately place the tissue sections in a container with at least 10 times their

volume of 10% neutral buffered formalin. Fix for 24-48 hours at room temperature.

Processing and Staining: Following fixation, tissues should be processed through graded

alcohols and xylene, embedded in paraffin, sectioned at 4-5 µm, and stained with

Hematoxylin and Eosin (H&E).
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Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides in

a blinded manner for evidence of hepatocellular injury, cholestasis, inflammation, and other

abnormalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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